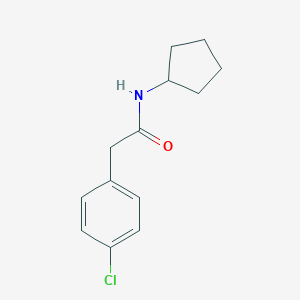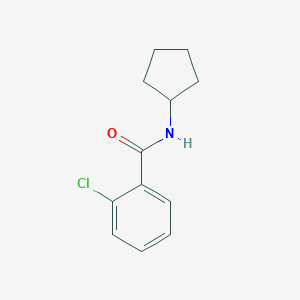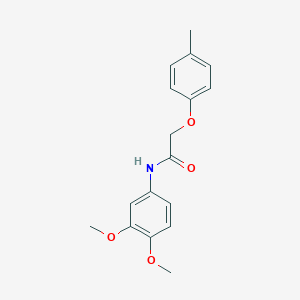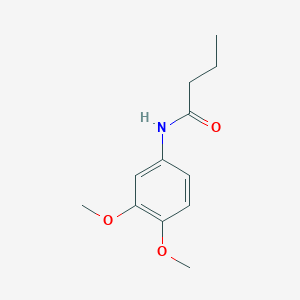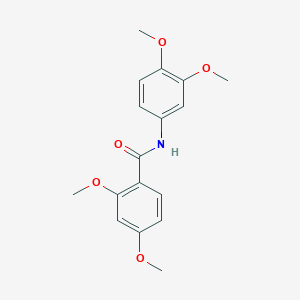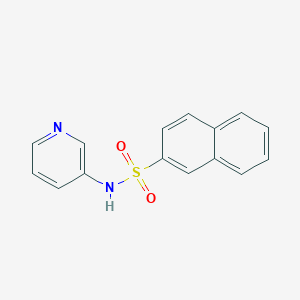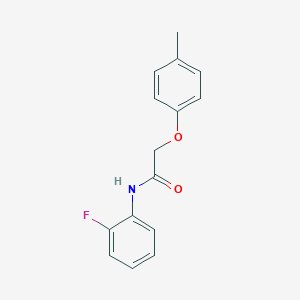![molecular formula C17H19N3OS4 B291945 {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK). ERK is a kinase that plays a crucial role in cellular signaling pathways, including cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which is a kinase that plays a crucial role in cellular signaling pathways. ERK is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of various downstream targets, including transcription factors and cell cycle regulators. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone binds to the ATP-binding site of ERK and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents by enhancing their ability to induce apoptosis. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which makes it a valuable tool for investigating the role of ERK in various cellular processes. However, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone. One potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors. Another potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective ERK inhibitors may lead to the discovery of more effective therapies for cancer and other diseases.
Métodos De Síntesis
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the preparation of 2-aminothiophenol, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)thiophenol. This intermediate is then reacted with piperidine and sodium borohydride to form the piperidine derivative. The final step involves the reaction of the piperidine derivative with 2-bromothiophene-3-carbaldehyde to form {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone.
Aplicaciones Científicas De Investigación
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents, such as cisplatin and gemcitabine. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
Propiedades
Fórmula molecular |
C17H19N3OS4 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
[4-amino-3-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H19N3OS4/c18-13-12-16(24-15(13)14(21)11-5-4-9-22-11)19-25-17(12)23-10-8-20-6-2-1-3-7-20/h4-5,9H,1-3,6-8,10,18H2 |
Clave InChI |
LRARQKZHFQICOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
SMILES canónico |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



